

Application Note: NMR Spectroscopic Characterization of 6-(Hydroxymethyl)-4-phenylchroman-2-ol

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Compound of Interest

Compound Name: 6-(Hydroxymethyl)-4-phenylchroman-2-ol

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Abstract

This document provides a detailed protocol for the characterization of **6-(Hydroxymethyl)-4-phenylchroman-2-ol** using Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the absence of published experimental NMR data for this specific compound, this note presents a set of predicted ^1H and ^{13}C NMR data based on analogous structures and established chemical shift principles. The provided experimental protocols for sample preparation, data acquisition, and processing are standardized for chroman-2-ol derivatives, ensuring reliable and reproducible results. This guide is intended to assist researchers in the structural elucidation and purity assessment of this and structurally related compounds.

Introduction

6-(Hydroxymethyl)-4-phenylchroman-2-ol is a heterocyclic organic compound belonging to the chroman class of molecules. The chroman scaffold is a common motif in a variety of biologically active compounds and natural products. The presence of a hemiacetal functionality at the 2-position and multiple stereocenters makes its structural characterization challenging. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of the chemical structure, stereochemistry, and purity of such

molecules. This application note outlines the essential NMR experiments and provides a comprehensive, albeit hypothetical, dataset for the title compound.

Predicted NMR Data

The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **6-(Hydroxymethyl)-4-phenylchroman-2-ol**. These predictions are based on the analysis of structurally similar compounds and standard chemical shift increments. The numbering of the atoms in the chroman ring system is provided in the chemical structure diagram below.

Chemical Structure:

Caption: Chemical structure of **6-(Hydroxymethyl)-4-phenylchroman-2-ol** with atom numbering.

Table 1: Predicted ^1H NMR Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
7.25 - 7.40	m	-	5H	Phenyl-H
7.15	d	8.0	1H	H-7
7.05	dd	8.0, 2.0	1H	H-8
6.90	d	2.0	1H	H-5
5.50 / 5.10	d / t	9.5 / 3.0	1H	H-2 (anomers)
4.60	s	-	2H	-CH ₂ OH
4.20	t	7.5	1H	H-4
2.90	br s	-	1H	-OH (hemiacetal)
2.20 - 2.40	m	-	2H	H-3
1.80	t	6.0	1H	-CH ₂ OH

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Assignment
150.0	C-8a
142.0	Phenyl C-1'
130.0	C-6
129.5	C-7
129.0	Phenyl C-2', C-6'
128.5	Phenyl C-4'
127.0	Phenyl C-3', C-5'
125.0	C-5
117.0	C-4a
116.0	C-8
95.0 / 91.0	C-2 (anomers)
65.0	-CH ₂ OH
40.0	C-4
30.0	C-3

Experimental Protocols

1. Sample Preparation

- Weigh approximately 5-10 mg of **6-(Hydroxymethyl)-4-phenylchroman-2-ol**.
- Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean, dry vial.
- For stabilization of the hemiacetal and improved resolution, a drop of D_2O can be added to exchange the hydroxyl protons.

- Transfer the solution to a 5 mm NMR tube.
- Ensure the sample height in the NMR tube is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).

2. NMR Data Acquisition

- Instrument: A 500 MHz (or higher field) NMR spectrometer equipped with a broadband probe.
- Software: Standard spectrometer control software (e.g., TopSpin, VnmrJ).

¹H NMR Acquisition Parameters:

Parameter	Value
Pulse Program	zg30
Solvent	CDCl ₃
Temperature	298 K
Spectral Width	16 ppm
Acquisition Time	2 s
Relaxation Delay	2 s
Number of Scans	16

¹³C NMR Acquisition Parameters:

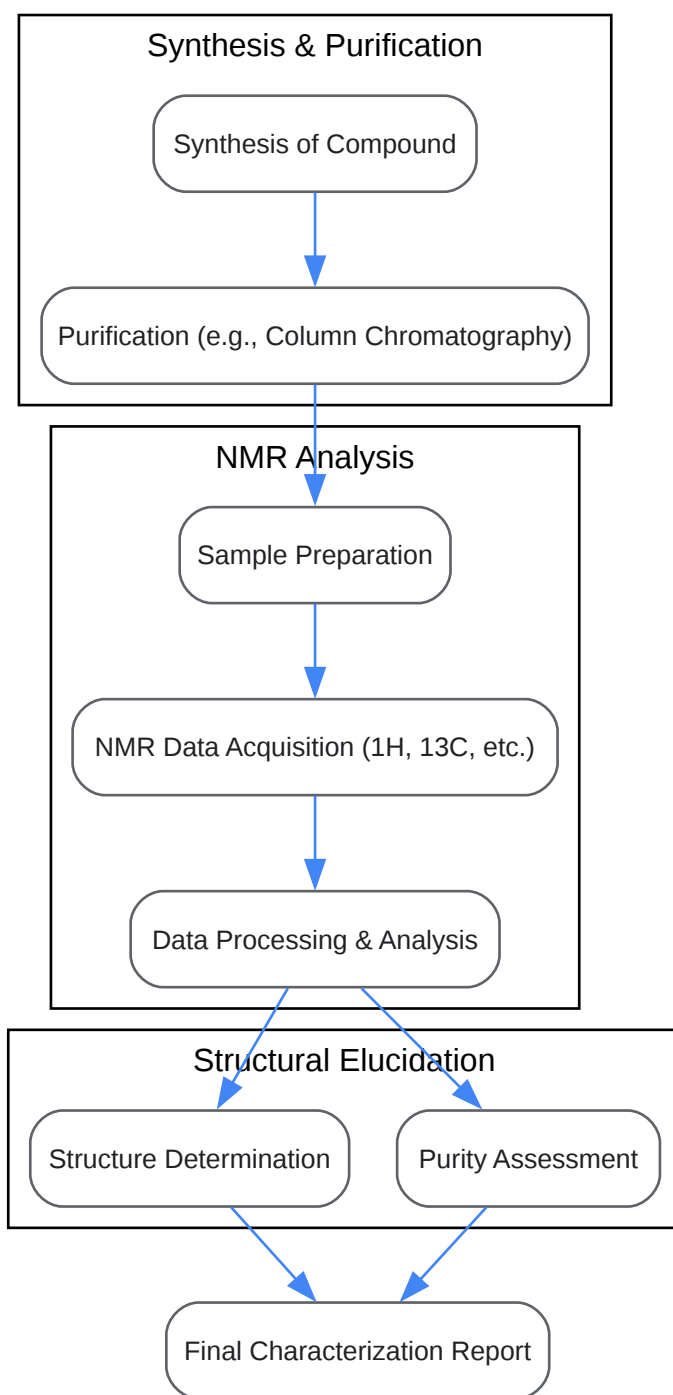
Parameter	Value
Pulse Program	zgpg30
Solvent	CDCl ₃
Temperature	298 K
Spectral Width	240 ppm
Acquisition Time	1 s
Relaxation Delay	2 s
Number of Scans	1024

3. Data Processing

- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Phase correct the spectrum manually or automatically.
- Perform baseline correction to ensure a flat baseline.
- Calibrate the chemical shift scale by referencing the residual solvent peak (CDCl₃: $\delta\text{H} = 7.26$ ppm; $\delta\text{C} = 77.16$ ppm).
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
- Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.

Experimental Workflow

The following diagram illustrates a typical workflow for the NMR characterization of a novel compound like **6-(Hydroxymethyl)-4-phenylchroman-2-ol**.



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Caption: Workflow for Synthesis, Purification, and NMR Characterization.

Conclusion

This application note provides a foundational guide for the NMR characterization of **6-(Hydroxymethyl)-4-phenylchroman-2-ol**. The predicted spectral data serves as a useful reference for researchers working on the synthesis and analysis of this compound. The detailed protocols for sample preparation, data acquisition, and processing are designed to ensure high-quality, reproducible results, facilitating the unambiguous structural elucidation and purity confirmation of this and related chroman derivatives. Further two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are recommended for complete assignment of all proton and carbon signals and confirmation of the overall structure.

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